An In-depth Technical Guide to 4-Hydrazino-5-methoxy-2-methylthiopyrimidine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-Hydrazino-5-methoxy-2-methylthiopyrimidine: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly available literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and exploration of its therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Promise of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of approved drugs.[1] The strategic substitution of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The title compound, 4-Hydrazino-5-methoxy-2-methylthiopyrimidine, incorporates three key functional groups—a hydrazino group, a methoxy group, and a methylthio group—that are known to modulate biological activity. The hydrazino moiety, in particular, is a versatile functional group for the synthesis of various heterocyclic systems and has been incorporated into numerous compounds with therapeutic potential.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine is characterized by a pyrimidine ring substituted at positions 2, 4, and 5.
Structure:
Caption: Proposed synthetic workflow for 4-Hydrazino-5-methoxy-2-methylthiopyrimidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine
This step involves the chlorination of a corresponding hydroxypyrimidine. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation. [4]
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4,5-dihydroxy-2-methylthiopyrimidine in an excess of phosphorus oxychloride (POCl₃).
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Reaction Conditions: Slowly add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to the suspension. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The crude product will precipitate out of the aqueous solution.
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Isolation: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.
Step 2: Synthesis of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
The conversion of the 4-chloro intermediate to the final hydrazino product is achieved through nucleophilic aromatic substitution with hydrazine hydrate.
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Reaction Setup: Dissolve the 4-Chloro-5-methoxy-2-methylthiopyrimidine intermediate in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
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Reaction Conditions: Add an excess of hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting residue can be triturated with water to induce precipitation.
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Purification: Collect the crude product by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Hydrazino-5-methoxy-2-methylthiopyrimidine.
Characterization and Self-Validating System
A crucial aspect of synthesizing a novel compound is its unambiguous characterization to confirm its structure and purity. The following analytical techniques constitute a self-validating system for the synthesized 4-Hydrazino-5-methoxy-2-methylthiopyrimidine.
Table 2: Analytical Methods for Structural Elucidation and Purity Assessment
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons of the methylthio and methoxy groups, protons of the hydrazino group, and the C6-proton of the pyrimidine ring. The chemical shifts and coupling patterns will be characteristic of the proposed structure. [5] |
| ¹³C NMR | Resonances for all six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to nitrogen, oxygen, and sulfur). [5] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (186.24 m/z). Fragmentation patterns will likely involve the loss of the hydrazino, methoxy, and methylthio groups, providing further structural confirmation. [6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazino group), C-H stretching (methyl groups), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy group). |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values for the molecular formula C₆H₁₀N₄OS. |
Potential Applications in Drug Development
Substituted pyrimidines are a well-established class of "privileged scaffolds" in drug discovery, meaning they are capable of binding to a variety of biological targets with high affinity. [7]The unique combination of functional groups in 4-Hydrazino-5-methoxy-2-methylthiopyrimidine suggests several promising avenues for therapeutic applications.
Anticancer Activity
Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways involved in cancer progression. [8]The 2-thiopyrimidine and 2-methylthiopyrimidine moieties, in particular, have been found in compounds with significant antitumor properties. [9][10]These compounds can act as inhibitors of protein kinases, which are often dysregulated in cancer cells. The hydrazino group can also contribute to the anticancer profile, and its presence allows for further derivatization to explore structure-activity relationships.
Kinase Inhibition
The pyrimidine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents at the 2, 4, and 5 positions play a crucial role in determining the selectivity and potency of kinase inhibition. The 2-methylthio group can provide beneficial hydrophobic interactions, while the 5-methoxy group can influence the electronic properties and conformation of the molecule.
Antimicrobial and Anti-inflammatory Agents
Pyrimidine derivatives have also been investigated for their antimicrobial and anti-inflammatory activities. [1][11]The sulfur atom in the 2-methylthio group can be a key pharmacophoric element for these activities. The hydrazino group can be a precursor for the synthesis of pyrazole-fused pyrimidines, a class of compounds known for their diverse biological activities.
Conclusion
While 4-Hydrazino-5-methoxy-2-methylthiopyrimidine is a molecule with limited direct characterization in the current scientific literature, this in-depth technical guide provides a strong foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of related pyrimidine derivatives. The proposed synthetic route is robust and relies on standard organic transformations. The outlined analytical methods provide a comprehensive strategy for structural verification and purity assessment. The potential of this compound as a scaffold in drug discovery, particularly in the areas of oncology and kinase inhibition, warrants further investigation. This guide serves as a valuable resource for researchers poised to explore the therapeutic potential of this promising substituted pyrimidine.
References
[4]Process for the preparation of chloropyrimidines. Google Patents. [2]Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. 2018-09-14. [9]Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate. 2025-08-06. [12]Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. 2024-10-24. [13]Chemical Properties of Pyrimidine, 2-(methylthio)- (CAS 823-09-6). Cheméo. [3]Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. 2017-04-03. [8]Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. 2025-03-18. [11]Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. 2025-08-05. [5]A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem. [1]Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [7]Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [14]Method for synthesizing 4-chloro-pyridine. Google Patents. Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space. Journal of the American Chemical Society - ACS Publications. 2025-12-02. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024-07-15. [15]Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [16]A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. [17]Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. 2018-11-13. [18]Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC - NIH. [10]THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. [6]A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
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